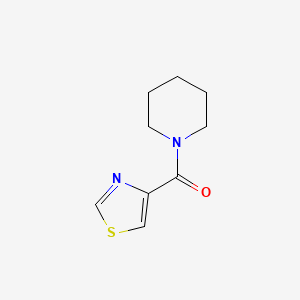

Piperidin-1-yl(thiazol-4-yl)methanone

Description

Piperidin-1-yl(thiazol-4-yl)methanone is a heterocyclic compound featuring a piperidine ring linked to a thiazole moiety via a methanone bridge. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, contributes to electronic and steric properties that influence binding affinity and metabolic stability. This compound serves as a versatile intermediate in drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and central nervous system modulators .

Properties

IUPAC Name |

piperidin-1-yl(1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-9(8-6-13-7-10-8)11-4-2-1-3-5-11/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQJEVPCVRJMPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-1-yl(thiazol-4-yl)methanone typically involves the reaction of piperidine with thiazole derivatives under specific conditions. One common method includes the use of thiazole-4-carboxylic acid, which is first converted to its acid chloride using reagents like thionyl chloride. This intermediate is then reacted with piperidine to form the desired compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient large-scale synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the carbonyl group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or thiazole rings are substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Halogenated reagents, nucleophiles like amines or thiols, often under reflux conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine or thiazole derivatives.

Scientific Research Applications

Biological Applications

The compound has been investigated for various biological activities, notably:

Anticancer Activity

Research indicates that derivatives of piperidin-1-yl(thiazol-4-yl)methanone exhibit inhibitory effects on cancer cell lines. For instance, compounds similar to this structure have demonstrated the ability to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, suggesting potential use in cancer therapeutics .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. Studies have shown that related compounds possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents . For example, thiazole-based drugs like cefiderocol are effective against multi-drug resistant bacteria .

Neurological Applications

Piperidine derivatives have been explored as orexin receptor antagonists, indicating potential applications in treating sleep disorders and obesity . The unique structure of this compound may enhance its efficacy in these areas.

Pharmaceutical Applications

The compound's unique structure positions it as a valuable scaffold for drug development:

- Drug Design : Its ability to interact with various biological targets makes it suitable for designing new pharmaceuticals aimed at treating conditions such as cancer, bacterial infections, and sleep disorders.

Case Studies

Several studies illustrate the effectiveness of compounds related to this compound:

Mechanism of Action

The mechanism by which Piperidin-1-yl(thiazol-4-yl)methanone exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in inflammation, microbial growth, or cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Structural Insights :

- Thiazole vs. Oxadiazole/Imidazole : The thiazole in the target compound provides a balance of lipophilicity and hydrogen-bonding capacity due to its sulfur and nitrogen atoms. In contrast, oxadiazole (as in ADX47273) enhances metabolic stability but may reduce solubility due to its aromaticity . Imidazole-containing analogs like RO4917523 introduce additional nitrogen atoms, improving interactions with metal ions or polar residues in binding pockets .

- Tetrazole Derivatives : The tetrazole ring in compounds from introduces a highly polar and acidic NH group, which can enhance solubility and mimic carboxylic acid bioisosteres. However, this may also increase susceptibility to enzymatic degradation .

Pharmacological and Physicochemical Properties

Key Observations :

- Lipophilicity : Thiazole and tetrazole derivatives exhibit lower LogP values compared to oxadiazole/imidazole analogs, suggesting better aqueous solubility. This aligns with the polar nature of tetrazole and thiazole rings .

- Biological Activity : ADX47273 and RO4917523 demonstrate metabotropic glutamate receptor (mGluR5) modulation, highlighting the role of oxadiazole/imidazole in CNS targeting. The tetrazole derivatives show antimicrobial activity, likely due to their ability to disrupt bacterial membranes or enzymes .

Biological Activity

Piperidin-1-yl(thiazol-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, antiviral, and anticancer effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a piperidine ring linked to a thiazole moiety. This structural combination is pivotal for its biological activity, as both rings contribute to interactions with various biological targets.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of thiazole compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, thiazole derivatives have been found to exhibit minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

2. Antiviral Properties

The compound has also been investigated for its antiviral potential. Thiazole-based compounds have demonstrated activity against several viruses, including HIV and influenza. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell receptors .

3. Anticancer Activity

This compound has shown promising anticancer activity in vitro. Various studies have reported that it can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). For example, one study indicated an IC50 value of approximately 1.61 µg/mL for certain thiazole derivatives against cancer cells, suggesting potent cytotoxic effects .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Receptor Modulation : It can modulate the activity of receptors related to inflammation and cell growth, thereby influencing tumor progression and immune responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound derivatives. Modifications to the thiazole or piperidine rings can significantly alter biological activity:

| Compound | Modification | Biological Activity |

|---|---|---|

| 1 | Methyl group at position 4 | Increased anticancer potency |

| 2 | Halogen substitution | Enhanced antimicrobial effects |

| 3 | Alkoxy groups | Improved solubility and bioavailability |

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested against multiple cancer cell lines. The results showed that it induced apoptosis in MDA-MB-231 cells through a caspase-dependent pathway, highlighting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The compound exhibited strong inhibitory effects against both bacterial and fungal pathogens, with notable activity against Candida albicans.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Piperidin-1-yl(thiazol-4-yl)methanone, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves coupling piperidine derivatives with thiazole precursors under nucleophilic or electrophilic conditions. For example, analogous compounds like (1-methyl-4-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone are synthesized via reactions between substituted pyrazoles and secondary amines under controlled pH and temperature (e.g., using dichloromethane and AlCl₃ as a Lewis acid catalyst) . Optimizing stoichiometry (1:1 molar ratio of reactants) and refluxing in aprotic solvents (e.g., THF) can enhance yields (>70%) while minimizing side products. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) be employed to confirm the structural integrity of this compound?

- Methodology :

- FT-IR : Identify characteristic peaks for carbonyl (C=O, ~1650–1750 cm⁻¹), piperidine N-H (~3300 cm⁻¹), and thiazole C-S (~650 cm⁻¹) .

- NMR :

- ¹H NMR : Piperidine protons appear as multiplets at δ 1.5–2.5 ppm; thiazole protons resonate as singlets at δ 7.5–8.5 ppm.

- ¹³C NMR : Carbonyl carbons at δ 165–175 ppm; thiazole carbons at δ 120–150 ppm .

- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound?

- Methodology :

- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with controls like ciprofloxacin .

- Antioxidant : DPPH radical scavenging assay; measure IC₅₀ values at 517 nm .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to determine selectivity indices .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

- Methodology :

- DFT Calculations : Use Gaussian 16 to optimize geometry at B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites .

- Docking Studies : Employ AutoDock Vina to model interactions with targets (e.g., bacterial enzymes or inflammatory cytokines). Validate docking poses with MD simulations (NAMD, 100 ns) to assess binding stability .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodology :

- Use SHELXL for refinement: Apply TWIN/BASF commands to address twinning or disorder. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis for packing interactions .

- Compare experimental (XRD) and computational (Mercury CSD) torsion angles to identify puckering discrepancies. Apply Cremer-Pople parameters for ring conformation analysis .

Q. How do substituent modifications on the thiazole ring influence the compound’s pharmacokinetic properties?

- Methodology :

- Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups.

- Assess logP (shake-flask method) and metabolic stability (human liver microsomes, LC-MS quantification). Fluorinated derivatives often show enhanced bioavailability (e.g., 4-fluorophenyl analogs in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.